molecular formula C10H8BrIO2 B2802975 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde CAS No. 832674-00-7

2-(Allyloxy)-5-bromo-3-iodobenzaldehyde

Cat. No.: B2802975
CAS No.: 832674-00-7
M. Wt: 366.98
InChI Key: KRHHSCQSBDKAGP-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-bromo-3-iodobenzaldehyde is an organic compound that features a benzene ring substituted with allyloxy, bromo, and iodo groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.

    Selective Bromination: The nitro compound is then selectively brominated to introduce the bromo substituent.

    Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.

    Reduction: Finally, the nitro group is reduced to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-5-bromo-3-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromo and iodo groups can participate in nucleophilic substitution reactions.

    Addition: The allyloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Addition: Electrophiles such as halogens and acids can be used under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Addition products with electrophiles.

Scientific Research Applications

2-(Allyloxy)-5-bromo-3-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and iodo groups can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)-5-bromo-3-chlorobenzaldehyde: Similar structure but with a chlorine substituent instead of iodine.

    2-(Allyloxy)-5-bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine substituent instead of iodine.

    2-(Allyloxy)-5-bromo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of iodine.

Uniqueness

2-(Allyloxy)-5-bromo-3-iodobenzaldehyde is unique due to the presence of both bromo and iodo substituents, which can participate in unique halogen bonding interactions. This makes it a valuable compound for studying halogen bonding and its effects on molecular recognition and binding .

Properties

IUPAC Name

5-bromo-3-iodo-2-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHHSCQSBDKAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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